- Process for preparation of substituted phenylpropenylpyridine derivative and medical use thereof, World Intellectual Property Organization, , ,
Cas no 944899-01-8 (3-Iodo-1H-indazole-5-carbaldehyde)
944899-01-8 structure
Product Name:3-Iodo-1H-indazole-5-carbaldehyde
Numero CAS:944899-01-8
MF:C8H5IN2O
MW:272.042573690414
MDL:MFCD10696809
CID:844640
PubChem ID:45790259
Update Time:2024-10-25
3-Iodo-1H-indazole-5-carbaldehyde Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-Iodo-1H-indazole-5-carbaldehyde
- 3-iodo-1H-Indazole-5-carboxaldehyde
- 3-iodo-2H-indazole-5-carbaldehyde
- 3-Iodo-1H-indazole-5-carboxaldehyde (ACI)
- CS-0051326
- AS-50711
- J-512670
- P10936
- AKOS016009857
- DTXSID10672252
- 944899-01-8
- 3-iodo-1H-indazol-5-carbaldehyde
- SCHEMBL1076847
- STUWJSRMOZCBIX-UHFFFAOYSA-N
- DB-079917
- 3-iodo-5-formylindazole
- MFCD10696809
- PB28137
-
- MDL: MFCD10696809
- Inchi: 1S/C8H5IN2O/c9-8-6-3-5(4-12)1-2-7(6)10-11-8/h1-4H,(H,10,11)
- Chiave InChI: STUWJSRMOZCBIX-UHFFFAOYSA-N
- Sorrisi: O=CC1C=C2C(NN=C2I)=CC=1
Proprietà calcolate
- Massa esatta: 271.94466g/mol
- Massa monoisotopica: 271.94466g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 12
- Conta legami ruotabili: 1
- Complessità: 188
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.7
- Superficie polare topologica: 45.8Ų
3-Iodo-1H-indazole-5-carbaldehyde Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Alichem | A269001083-1g |
3-Iodo-1H-indazole-5-carbaldehyde |
944899-01-8 | 95% | 1g |
$265.96 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I178414-1g |
3-Iodo-1H-indazole-5-carbaldehyde |
944899-01-8 | 97% | 1g |
¥2927.90 | 2023-09-02 | |
| Chemenu | CM126505-1g |
3-iodo-1H-indazole-5-carbaldehyde |
944899-01-8 | 95% | 1g |
$282 | 2021-08-05 | |
| Apollo Scientific | OR321425-1g |
3-Iodo-1H-indazole-5-carbaldehyde |
944899-01-8 | 95% | 1g |
£381.00 | 2025-02-20 | |
| Apollo Scientific | OR321425-5g |
3-Iodo-1H-indazole-5-carbaldehyde |
944899-01-8 | 95% | 5g |
£2000.00 | 2023-09-01 | |
| Chemenu | CM126505-250mg |
3-iodo-1H-indazole-5-carbaldehyde |
944899-01-8 | 95% | 250mg |
$199 | 2024-07-19 | |
| Chemenu | CM126505-1g |
3-iodo-1H-indazole-5-carbaldehyde |
944899-01-8 | 95% | 1g |
$503 | 2024-07-19 | |
| eNovation Chemicals LLC | D587063-1G |
3-iodo-1H-indazole-5-carbaldehyde |
944899-01-8 | 97% | 1g |
$365 | 2024-07-21 | |
| eNovation Chemicals LLC | D587063-5G |
3-iodo-1H-indazole-5-carbaldehyde |
944899-01-8 | 97% | 5g |
$1235 | 2024-07-21 | |
| eNovation Chemicals LLC | D587063-10G |
3-iodo-1H-indazole-5-carbaldehyde |
944899-01-8 | 97% | 10g |
$1885 | 2024-07-21 |
3-Iodo-1H-indazole-5-carbaldehyde Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sodium hydroxide , Iodine Solvents: Dimethylformamide ; overnight, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Sodium hydroxide , Iodine Solvents: 1,4-Dioxane , Water ; 2 h, rt
Riferimento
- Preparation of dihydropyridine derivatives as protein kinase inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Potassium hydroxide , Iodine Solvents: Dimethylformamide ; 4 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium thiosulfate Solvents: Water
Riferimento
- Substituted aminothiazolone indazoles as estrogen related receptor-α modulators and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Sodium hydroxide , Iodine Solvents: 1,4-Dioxane , Water ; 2 h, rt
Riferimento
- Indazolyl-substituted dihydroisoxazolopyridines as c-Met tyrosine kinase inhibitors and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
Riferimento
- Indazolyl-substituted dihydroisoxa-zolopyridines and methods of use thereof, United States, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Sodium hydroxide , Iodine Solvents: 1,4-Dioxane , Water ; 2 h, rt
Riferimento
- 4-Indazolyl-1,4-dihydropyridine derivatives as c-Met protein tyrosine kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancers, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Potassium carbonate , Iodine Solvents: Dimethylformamide ; rt; 3 h, rt
1.2 Reagents: Potassium carbonate , Sodium dithionite Solvents: Water ; 2 h, rt
1.3 Reagents: Sodium bisulfate Solvents: Water ; rt
1.2 Reagents: Potassium carbonate , Sodium dithionite Solvents: Water ; 2 h, rt
1.3 Reagents: Sodium bisulfate Solvents: Water ; rt
Riferimento
- Preparation of indazolyl, benzimidazolyl, benzotriazolyl substituted indolin-2-one derivatives as kinase inhibitors useful in the treatment of cancer, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Potassium carbonate , Iodine Solvents: Dimethylformamide ; rt; 3 h, rt
1.2 Reagents: Potassium carbonate , Sodium dithionite Solvents: Water ; 2 h, rt
1.2 Reagents: Potassium carbonate , Sodium dithionite Solvents: Water ; 2 h, rt
Riferimento
- Preparation of 3-indazolylbenzenesulfonamides as kinase inhibitors useful in treating cancer, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Potassium hydroxide , Iodine Solvents: Dimethylformamide ; 30 min, cooled; 6 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
Riferimento
- Substituted thiazolidinedione indazoles, indoles and benzotriazoles as estrogen related receptor-α modulators and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
Riferimento
- Substituted 4-(indazolyl)-1,4-dihydropyridines and methods of use thereof, United States, , ,
3-Iodo-1H-indazole-5-carbaldehyde Raw materials
3-Iodo-1H-indazole-5-carbaldehyde Preparation Products
3-Iodo-1H-indazole-5-carbaldehyde Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:944899-01-8)3-Iodo-1H-indazole-5-carbaldehyde
Numero d'ordine:A1095158
Stato delle scorte:in Stock
Quantità:1g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 20:14
Prezzo ($):230.0
Email:sales@amadischem.com
3-Iodo-1H-indazole-5-carbaldehyde Letteratura correlata
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
944899-01-8 (3-Iodo-1H-indazole-5-carbaldehyde) Prodotti correlati
- 1227269-40-0(3-Iodo-6-phenyl-(1H)indazole)
- 847906-27-8(3-iodo-7-methyl-2H-indazole)
- 847906-31-4(3-Iodo-5,7-dimethyl (1H)indazole)
- 1086391-11-8(3-Iodo-1H-indazole-6-carboxylic acid)
- 885518-96-7(3-Iodo-6-methyl-1H-indazole)
- 885522-63-4(3-Iodo-4-methyl-1H-indazole)
- 885518-92-3(3-Iodo-5-methyl-1H-indazole)
- 885520-80-9(3-Iodo-1H-indazole-4-carboxylic acid)
- 885521-46-0(3-Iodo-1H-indazole-5-carboxylic acid)
- 885271-25-0(Methyl 3-iodo-1H-indazole-5-carboxylate)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:944899-01-8)3-Iodo-1H-indazole-5-carbaldehyde
Purezza:99%
Quantità:1g
Prezzo ($):230.0